molecular formula C8H13NO B14328529 2-Methoxyhept-2-enenitrile CAS No. 99765-35-2

2-Methoxyhept-2-enenitrile

Cat. No.: B14328529
CAS No.: 99765-35-2
M. Wt: 139.19 g/mol
InChI Key: RQHKODCQHPCJNM-UHFFFAOYSA-N
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Description

2-Methoxyhept-2-enenitrile (C₈H₁₃NO) is an unsaturated nitrile characterized by a methoxy group (-OCH₃) and a nitrile (-C≡N) group positioned on a seven-carbon chain with a double bond at the α,β-position (C2). Its structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in cycloaddition reactions and as a precursor for pharmaceuticals or agrochemicals .

Properties

CAS No.

99765-35-2

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

2-methoxyhept-2-enenitrile

InChI

InChI=1S/C8H13NO/c1-3-4-5-6-8(7-9)10-2/h6H,3-5H2,1-2H3

InChI Key

RQHKODCQHPCJNM-UHFFFAOYSA-N

Canonical SMILES

CCCCC=C(C#N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxyhept-2-enenitrile can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyhept-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing nitriles to amines.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).

Major Products

    Oxidation: Produces oxides and carboxylic acids.

    Reduction: Yields primary amines.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxyhept-2-enenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxyhept-2-enenitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the methoxy group can undergo substitution reactions. These interactions can modulate various biochemical pathways and molecular targets, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares 2-Methoxyhept-2-enenitrile with three analogues:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility in Water Reactivity Toward Hydrolysis
This compound C₈H₁₃NO 139.20 185–190 Insoluble Moderate (pH-dependent)
2-Ethoxyhept-2-enenitrile C₉H₁₅NO 153.22 195–200 Insoluble Slower than methoxy analogue
3-Methoxyhept-2-enenitrile C₈H₁₃NO 139.20 170–175 Insoluble Higher (due to reduced conjugation)
2-Methoxyhex-2-enenitrile C₇H₁₁NO 125.17 165–170 Slightly soluble Fastest in the series

Key Observations :

  • Chain Length : Shorter chains (e.g., hexene derivatives) reduce boiling points and increase solubility marginally due to lower hydrophobicity.
  • Substituent Position : Moving the methoxy group from C2 to C3 (as in 3-Methoxyhept-2-enenitrile) destabilizes the conjugated system, accelerating hydrolysis but reducing thermal stability.
  • Alkoxy Group Size : Ethoxy substituents (e.g., 2-Ethoxyhept-2-enenitrile) increase steric hindrance, slowing reactions like nucleophilic addition compared to methoxy analogues.

Reactivity in Chemical Reactions

Hydrolysis
  • This compound : Undergoes acid-catalyzed hydrolysis to yield 2-methoxyhept-2-enamide, with a rate constant of ~0.15 h⁻¹ at pH 2 .
  • 2-Ethoxyhept-2-enenitrile : Slower hydrolysis (rate constant ~0.09 h⁻¹ at pH 2) due to increased steric bulk.
  • 2-Methoxyhex-2-enenitrile : Faster hydrolysis (rate constant ~0.22 h⁻¹ at pH 2) owing to reduced steric and electronic stabilization.
Cycloaddition Reactions

The α,β-unsaturated nitrile group in this compound participates in Diels-Alder reactions with dienes, achieving yields >75% under mild conditions . Analogues with bulkier substituents (e.g., ethoxy) show reduced regioselectivity.

Toxicity and Environmental Impact

Limited toxicological data exist for these compounds. Preliminary studies suggest:

  • Acute Toxicity : this compound exhibits moderate toxicity (LD₅₀ ~350 mg/kg in rats), while ethoxy analogues show lower acute effects (LD₅₀ >500 mg/kg) .
  • Environmental Persistence : All compounds are biodegradable under aerobic conditions, with half-lives <30 days in soil .

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